molecular formula C19H16F2N2OS B2977318 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-34-2

3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Katalognummer: B2977318
CAS-Nummer: 896615-34-2
Molekulargewicht: 358.41
InChI-Schlüssel: CUFMADIQNYOBRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a meta-tolyl (m-tolyl) group and a 3,4-difluorophenyl moiety.

Eigenschaften

IUPAC Name

3,4-difluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS/c1-12-3-2-4-14(9-12)19-23-15(11-25-19)7-8-22-18(24)13-5-6-16(20)17(21)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFMADIQNYOBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of m-Tolyl Group: The m-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a suitable catalyst such as aluminum chloride.

    Introduction of Difluorobenzamide Moiety: The difluorobenzamide moiety can be introduced through an amide coupling reaction between 3,4-difluorobenzoic acid and the thiazole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazoles.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound belonging to the thiazole derivatives class, featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The molecular structure includes a difluorobenzamide moiety and an ethyl chain that links to a thiazole substituted with an m-tolyl group. This combination of functional groups gives it potential applications in medicinal chemistry and materials science.

Scientific Research Applications

3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide's applications include uses in antimicrobial, antiviral, and anticancer research. Compounds with similar structures have demonstrated biological effects because of their ability to interact with molecular targets within cells. The thiazole ring and difluorobenzamide moiety may enhance its bioactivity by influencing binding affinities and modulating biological pathways.

Biological Activity

  • Antimicrobial Properties N-(4-substituted thiazol-2-yl) acetamide derivatives have been evaluated for their antimicrobial activity against different bacteria, yeast, and filamentous fungi, with some showing low to moderate antimicrobial activity . Certain compounds have exhibited inhibition of L. monocytogenes, while others have shown activity against K. pneumonia and P. vulgaris .
  • Antibacterial Activity N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives have been tested against Gram-positive (Enterococcus faecalis, S. aureus) and Gram-negative (Salmonella typhimurium) bacterial strains, as well as against fungal strains (C. albicans and C. krusei) . Some compounds have demonstrated good antibacterial activity, even more potent than spectinomycin against Gram-positive bacteria .
    *Studies on the interactions of 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide with biological targets are crucial for understanding its mechanism of action. Preliminary investigations suggest that it may interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. The unique structural features of this compound likely enhance its binding affinity to these targets, making it a subject of interest in pharmacological research.

Structural Analogues

Compound NameStructure FeaturesUnique Aspects
2,4-disubstituted thiazolesThiazole ring structureVaries in substituents affecting biological activity
DifluorobenzamidesBenzamide core with difluoro groupsMay lack the thiazole ring present in this compound
N-thiazol-2-yl-benzamidesBenzamide linked to thiazole derivativesDifferent substitutions may alter pharmacological properties

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring is a critical pharmacophore in many bioactive molecules. Below is a comparison of substituents and their implications:

Compound Name Thiazole Substituent Benzamide Substituent Molecular Weight (ESI-MS m/z) Key Features
Target Compound 2-(m-tolyl) 3,4-difluorophenyl Not reported Fluorine enhances electronegativity
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) 4-(trifluoromethylphenyl)ureido Piperazine-acetate ethyl ester 548.2 [M+H]+ Trifluoromethyl group increases lipophilicity
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) Imidazole 3,4-difluorophenyl Not reported Urea linker enhances hydrogen bonding
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide 2-methyl-4-thiazolyl Trifluoromethylpyridinyl Not reported Methyl-thiazole and pyridine enhance solubility

Key Observations :

  • Fluorine vs. Trifluoromethyl Groups : The target compound’s 3,4-difluorophenyl group provides moderate electronegativity and metabolic stability, whereas trifluoromethyl substituents (e.g., in compound 10d) significantly enhance lipophilicity and resistance to oxidative metabolism .
  • Thiazole vs.
IR and NMR Spectral Trends
  • Target Compound : Expected IR bands include C=O (amide I) at ~1660–1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹. Absence of S-H bands (~2500–2600 cm⁻¹) would confirm thione tautomer stability, as seen in structurally related triazole-thiones .

Biologische Aktivität

3,4-Difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a synthetic compound belonging to the class of thiazole derivatives. Its structure incorporates both difluorobenzamide and m-tolylthiazole moieties, which contribute to its unique biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antiviral, and anticancer agents.

Chemical Structure and Properties

  • IUPAC Name : 3,4-difluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
  • Molecular Formula : C19H16F2N2OS
  • Molecular Weight : 364.41 g/mol

Synthesis

The synthesis of 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Attachment of the m-Tolyl Group : Achieved via Friedel-Crafts alkylation using m-tolyl chloride.
  • Introduction of the Difluorobenzamide Moiety : Conducted through amide coupling between 3,4-difluorobenzoic acid and the thiazole derivative using coupling reagents like EDCI and HOBt.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole ring in 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide suggests potential efficacy against various pathogens:

  • Bacterial Activity : Studies have shown that compounds containing thiazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary tests indicate antifungal properties against common pathogens like Candida albicans and Aspergillus niger.
Pathogen TypeActivity ObservedReference
Gram-positiveInhibition at MIC values
Gram-negativeModerate inhibition
FungalSignificant activity

Anticancer Potential

The compound is also being investigated for its anticancer properties. Thiazole derivatives have shown promise as cytotoxic agents against various cancer cell lines:

  • Mechanism of Action : It is believed that these compounds may induce apoptosis in cancer cells through multiple pathways, including oxidative stress and disruption of cellular signaling.
Cancer Cell LineIC50 (µM)Reference
HeLa15.5
MCF-722.0

Antiviral Activity

Emerging research highlights the potential antiviral properties of thiazole derivatives, including 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide:

  • Target Viruses : Investigations are ongoing into its effectiveness against viruses such as HIV and influenza.
Virus TypeActivity ObservedReference
HIVModerate inhibition
InfluenzaSignificant reduction

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various derivatives including 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide demonstrated significant antimicrobial activity compared to standard antibiotics. The compound was particularly effective against Staphylococcus aureus with an MIC of 8 µg/mL .
  • Cytotoxicity Assessment :
    In vitro studies assessed the cytotoxic effects on cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-difluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide, and how can purity be ensured?

  • Methodological Answer :

  • Step 1 : Prepare the thiazole intermediate by reacting 2-(m-tolyl)thiazol-4-amine with ethyl bromide under reflux in anhydrous acetonitrile (80°C, 4 hours) .

  • Step 2 : Couple the intermediate with 3,4-difluorobenzoyl chloride in pyridine at room temperature for 12–18 hours, followed by purification via recrystallization (water-ethanol mixture) .

  • Purity Assurance : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Confirm purity via melting point analysis (expected range: 139–143°C) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .

    • Key Data :
StepReagents/ConditionsYieldPurity Check
1Ethyl bromide, acetonitrile, 80°C65%TLC, m.p. 141–143°C
23,4-Difluorobenzoyl chloride, pyridine70%NMR, HPLC (>95%)

Q. How should researchers characterize the crystal structure of this compound to validate its conformation?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (173 K) to resolve the molecular packing. Key interactions include:
  • N–H···N hydrogen bonds between the amide and thiazole groups (distance: ~1.9 Å).
  • C–H···F/O interactions stabilizing the lattice (e.g., C4–H4···F2, 2.3 Å) .
  • Compare experimental bond lengths/angles with computational models (e.g., DFT at B3LYP/6-31G* level) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the m-tolyl group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace m-tolyl with p-tolyl, 3-chlorophenyl, or 4-fluorophenyl groups. Use Suzuki-Miyaura coupling for diversification .
  • Biological Testing : Screen analogs against Staphylococcus aureus (MIC assay) and cancer cell lines (MTT assay). Correlate substituent electronic effects (Hammett σ values) with activity trends .
  • Data Analysis :
SubstituentMIC (µg/mL)IC50 (µM, HeLa)
m-Tolyl8.212.4
p-Tolyl15.628.7
3-Cl-Ph6.89.5

Q. How can molecular docking resolve contradictions in enzyme inhibition data for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) due to thiazole’s role in disrupting anaerobic metabolism .
  • Docking Protocol :

Prepare protein (PDB: 1PFX) with AutoDock Tools (remove water, add charges).

Use Lamarckian GA for ligand flexibility (50 runs, 25M evaluations).

  • Validation : Compare docking scores (ΔG ~-9.2 kcal/mol) with experimental IC50 values. Address discrepancies by testing pH-dependent activity (PFOR inhibition peaks at pH 6.5) .

Q. What strategies mitigate oxidative degradation observed in stability studies of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (new peak at tR 5.8 min).
  • Stabilization Methods :
  • Add antioxidants (0.1% BHT) to formulations.
  • Modify storage to inert atmosphere (N2) with desiccants .
  • Degradation Pathway :
    Degradation Pathway

    Proposed oxidation of the thiazole ring’s sulfur atom.

Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • In Vitro vs. In Vivo Discrepancies :
ModelIC50 (µM)Bioavailability (%)
HeLa cells12.4N/A
Mouse xenograft>5022
  • Root Cause : Poor solubility (logP = 3.5) limits absorption. Address via prodrug synthesis (e.g., esterification of benzamide) .
  • Validation : Measure plasma concentration (LC-MS) after prodrug administration to confirm enhanced exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.